N-([2,3'-bifuran]-5-ylmethyl)-2-(2-chlorophenyl)acetamide
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[[5-(furan-3-yl)furan-2-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c18-15-4-2-1-3-12(15)9-17(20)19-10-14-5-6-16(22-14)13-7-8-21-11-13/h1-8,11H,9-10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSOVOINQYHHDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCC2=CC=C(O2)C3=COC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-([2,3’-bifuran]-5-ylmethyl)-2-(2-chlorophenyl)acetamide” typically involves the following steps:
Formation of the bifuran moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the chlorophenyl group: This step may involve a Friedel-Crafts acylation reaction using 2-chlorobenzoyl chloride and a suitable catalyst.
Amidation reaction: The final step involves the reaction of the intermediate with an amine to form the acetamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
“N-([2,3’-bifuran]-5-ylmethyl)-2-(2-chlorophenyl)acetamide” can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form quinone derivatives.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate can be employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery.
Medicine: Investigation of its pharmacological properties for therapeutic applications.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of “N-([2,3’-bifuran]-5-ylmethyl)-2-(2-chlorophenyl)acetamide” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bifuran and chlorophenyl groups could play a role in these interactions by providing specific binding affinities and steric properties.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share the 2-(2-chlorophenyl)acetamide core but differ in nitrogen-linked substituents:
Physicochemical Properties
- Melting Points: Thiadiazole derivative (3d): 212–216°C . 2,3-Dichlorophenyl analog (23DCPCA): Not explicitly stated, but purity confirmed via crystallography . Benzothiazole derivative (7): White solid, synthesized via microwave irradiation .
Synthetic Methods :
Hydrogen Bonding :
Key Research Findings and Trends
Substituent Impact :
- Electron-withdrawing groups (e.g., CF₃, Cl) enhance stability but reduce solubility .
- Heterocyclic substituents (thiadiazole, benzothiazole, bifuran) dictate binding modes in biological targets .
Crystallography and Conformation :
- X-ray studies (e.g., 23DCPCA) reveal planar acetamide cores with substituent-dependent torsion angles . SHELX software is widely used for such analyses .
Synthetic Efficiency :
- Microwave synthesis (e.g., 75% yield for benzothiazole analog ) outperforms conventional methods in speed and reproducibility.
Biological Activity
N-([2,3'-bifuran]-5-ylmethyl)-2-(2-chlorophenyl)acetamide is a synthetic organic compound that has garnered attention due to its unique structural features and potential biological activities. Characterized by a bifuran moiety and a chlorophenyl group, this compound presents opportunities for exploration in medicinal chemistry and drug development. Its molecular formula is , indicating the presence of various functional groups that may influence its biological interactions.
Structural Features
The compound's structure includes:
- Bifuran Moiety : This feature may contribute to unique electronic properties and steric effects, potentially enhancing biological activity.
- Chlorophenyl Group : The positioning of the chlorine atom on the phenyl ring could impact the compound's reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Bifuran Moiety : Achieved through cyclization of appropriate precursors.
- Attachment of the Chlorophenyl Group : Often involves Friedel-Crafts acylation using 2-chlorobenzoyl chloride.
- Amidation Reaction : Final coupling with an amine to form the acetamide linkage.
These synthetic routes can be optimized for yield and purity using methods such as continuous flow reactors and green chemistry principles.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-([2,3'-bifuran]-5-ylmethyl)-2-phenylacetamide | Lacks chlorine atom | Different reactivity |
| N-([2,3'-bifuran]-5-ylmethyl)-2-(4-chlorophenyl)acetamide | Chlorine at para position | Varying activity due to spatial arrangement |
Case Studies
- Antibacterial Studies : A study examining monomeric alkaloids noted that structural modifications significantly influenced antibacterial efficacy against strains like E. coli and S. aureus. Compounds with electron-withdrawing groups showed enhanced activity, suggesting that similar modifications in this compound could yield promising results .
- SAR Studies : Structure–activity relationship (SAR) studies on related bifuran derivatives revealed that specific substitutions could enhance biological activity significantly. For example, modifications leading to increased electron density on the aromatic ring often resulted in improved enzyme inhibition profiles .
Q & A
Q. What are the recommended synthetic routes for N-([2,3'-bifuran]-5-ylmethyl)-2-(2-chlorophenyl)acetamide?
Methodological Answer: The compound can be synthesized via a multi-step process:
Amide bond formation : React 2-(2-chlorophenyl)acetic acid with [2,3'-bifuran]-5-ylmethanamine using coupling agents like EDCl/HOBt in anhydrous DCM.
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.
Validation : Confirm purity via HPLC and structural integrity via -NMR (e.g., characteristic peaks for bifuran methylene at δ 4.2–4.5 ppm and chlorophenyl protons at δ 7.3–7.6 ppm) .
Q. How is the compound’s structure validated experimentally?
Methodological Answer:
- X-ray crystallography : Use SHELXL for refinement of single-crystal diffraction data. Key metrics: R-factor < 0.05, bond length accuracy ±0.01 Å .
- Spectroscopy :
Advanced Research Questions
Q. How can computational methods predict the compound’s electronic properties?
Methodological Answer:
Q. How to resolve contradictions in spectroscopic data during structural analysis?
Methodological Answer:
Q. What strategies optimize the compound’s bioactivity in neuropharmacological studies?
Methodological Answer:
- Structure-activity relationship (SAR) : Modify substituents on the bifuran or chlorophenyl moieties. Example:
- In silico docking : Use AutoDock Vina to predict interactions with CNS targets (e.g., NMDA receptors) .
Data Contradiction Analysis
Q. How to address conflicting results between computational and experimental solubility data?
Methodological Answer:
- Issue : DFT predicts high solubility in ethanol, but experimental data show limited solubility.
- Root cause : Neglect of solvent entropy in DFT models.
- Resolution :
Tables for Key Data
Q. Table 1. Spectral Data for Structural Validation
| Technique | Key Peaks/Parameters | Reference |
|---|---|---|
| -NMR | δ 8.2 ppm (NH), δ 7.4 ppm (chlorophenyl) | |
| FTIR | 1675 cm (C=O) | |
| X-ray (SHELXL) | R-factor = 0.042, C–O bond = 1.23 Å |
Q. Table 2. Computational vs. Experimental HOMO-LUMO Gaps
| Method | HOMO (eV) | LUMO (eV) | Gap (eV) |
|---|---|---|---|
| DFT/B3LYP/6-31G(d) | -6.2 | -1.8 | 4.4 |
| Experimental (CV) | -6.0 | -1.6 | 4.4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
